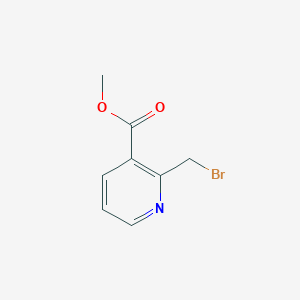

Methyl 2-(bromomethyl)nicotinate

Übersicht

Beschreibung

Methyl 2-(bromomethyl)nicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid or liquid substance and is stored under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of Methyl 2-(bromomethyl)nicotinate involves a mixture of methyl 2-methylnicotinate, NBS (N-Bromosuccinimide), and AIBN (Azobisisobutyronitrile) in carbon tetrachloride. The mixture is stirred at 90°C for 16 hours under nitrogen .Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(bromomethyl)nicotinate . Its InChI code is 1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

Methyl 2-(bromomethyl)nicotinate has a predicted boiling point of 291.3±30.0 °C and a predicted density of 1.533±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Biomarker for Tuberculosis Detection

Methyl nicotinate, a metabolite of Mycobacterium tuberculosis, has been identified as a critical biomarker for tuberculosis (TB). Cobalt and reduced graphene oxide dispersed N-doped phenolic polymer precursor-based carbon films have been utilized as biosensor electrodes for the detection and measurement of methyl nicotinate in human blood, marking a significant advancement in the early detection of TB before it becomes life-threatening (Bairagi, Goyal, & Verma, 2019).

Enhancement of Peripheral Blood Collection

The application of methyl nicotinate solution on the skin has shown potential in improving peripheral blood collection. This method, particularly beneficial for patients with venous blood collection phobia or inability to provide venous blood samples, significantly increases blood flow in the treated area without notably altering the proportions of various blood cells (Zhu, Xu, Ouyang, et al., 2022).

Antinociceptive Activity

Methyl nicotinate has been evaluated for its antinociceptive (pain-relieving) activity. Studies using acetic acid-induced writhing and hot plate tests in mice have demonstrated that methyl nicotinate effectively reduces pain perception by acting on both peripheral and central mechanisms (Erharuyi, Igbe, Falodun, et al., 2015).

Retinoprotective Effects

Research on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative of methyl nicotinate, has shown promising results in improving retinal microcirculation and resistance to ischemia. In rat models of retinal ischemia–reperfusion, this compound prevented the development of ischemic injuries and improved retinal microcirculation and electroretinographic parameters, establishing its potential as a retinoprotector (Peresypkina, Pazhinsky, Danilenko, et al., 2020).

Microvascular Response in Skin

Methyl nicotinate has been used as a local provocation for assessing microcirculation and skin viability. Studies focusing on the microvascular response to topically applied methyl nicotinate have revealed that it induces a local cutaneous erythema, which can be used to evaluate microcirculation and the viability of the skin (Elawa, Mirdell, Tesselaar, et al., 2019; Elawa, Mirdell, Farnebo, et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is a derivative of methyl nicotinate, which is known to act as a peripheral vasodilator .

Mode of Action

Methyl nicotinate, a related compound, is thought to promote the release of prostaglandin d2, which acts locally due to its short half-life .

Biochemical Pathways

Nicotine metabolism in bacteria involves three identified pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Action Environment

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWHKHJDHYAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710271 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)nicotinate | |

CAS RN |

116986-08-4 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)

![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)

![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)